
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl morpholine-4-carboxylate, also known as EMCM, is a chemical compound that has been widely studied for its potential use in scientific research applications. This compound is a derivative of the natural product coumarin and has shown promise in a variety of research areas. In We will also discuss the advantages and limitations of using EMCM in laboratory experiments and list several future directions for research.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Research into the chemical synthesis of benzopyrone derivatives, including processes like homolytic chlorination and reactions with ammonia, provides foundational knowledge for understanding the chemical behavior and synthetic pathways of complex chromone derivatives (Ellis & Thomas, 1974).
- Studies on the synthesis and reactions of ethyl 3-bromo-4-oxochromen-2-carboxylate reveal insights into the bromination process and the generation of reactive bromine atoms, which could be analogous to functional group manipulations in the synthesis of specific morpholine-4-carboxylate derivatives (Bevan & Ellis, 1983).
Biological Applications
- The photodynamic therapy potential of morpholine derivatives, specifically phthalocyanine derivatives with morpholin-4-yl ethoxy groups, has been explored. These compounds show significant biological activity against cancer cell lines, offering a glimpse into the potential biomedical applications of morpholine-4-carboxylate derivatives (Kucińska et al., 2015).
- The antinociceptive activity of certain oxochromane-3-carboxylic acid derivatives highlights the therapeutic potential of structurally complex chromones, suggesting areas of pharmacological research where 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl morpholine-4-carboxylate might find relevance (Kirillov et al., 2015).
Propriétés
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO8/c1-2-31-20-5-3-4-15-12-19(24(28)34-23(15)20)18-14-22(27)33-21-13-16(6-7-17(18)21)32-25(29)26-8-10-30-11-9-26/h3-7,12-14H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUFMVGNZQMTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl morpholine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

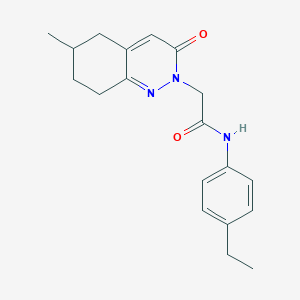
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)
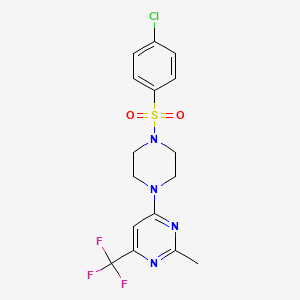
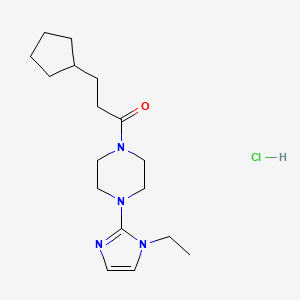



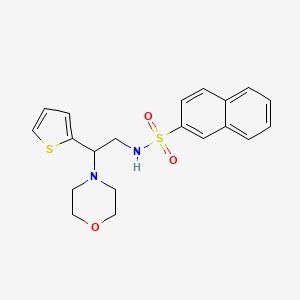
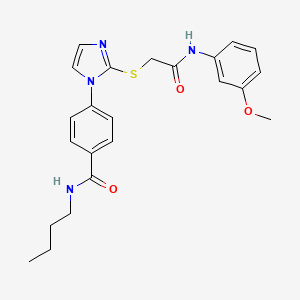
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2802139.png)
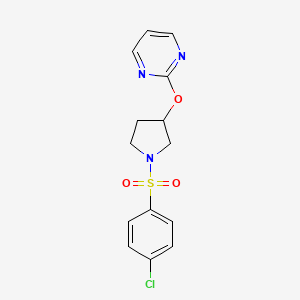
![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate](/img/structure/B2802144.png)

